molecular formula C11H17N B2667097 (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine CAS No. 2248198-88-9

(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine

Cat. No. B2667097
CAS RN: 2248198-88-9
M. Wt: 163.264
InChI Key: RJGRLROVPVSGHK-JTQLQIEISA-N
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Description

“(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine” is a compound that has a molecular weight of 149.24 . It is also known as 3-(4-methylphenyl)propan-1-amine .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to a propylamine group . The InChI code for this compound is 1S/C10H15N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8,11H2,1H3 .


Chemical Reactions Analysis

Amines, such as this compound, can react with nitrous acid. This reaction provides a useful test for distinguishing primary, secondary, and tertiary amines .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is soluble in organic solvents . Amines of low molar mass, like this compound, are quite soluble in water .

properties

IUPAC Name

(2S)-2-methyl-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGRLROVPVSGHK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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